molecular formula C8H6ClNO2S B1530682 3-(Cyanomethyl)benzene-1-sulfonyl chloride CAS No. 1545937-52-7

3-(Cyanomethyl)benzene-1-sulfonyl chloride

Cat. No. B1530682
M. Wt: 215.66 g/mol
InChI Key: UJVGOWVIEWCNEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-(Cyanomethyl)benzene-1-sulfonyl chloride involves the use of 3-Aminobenzonitrile. The crude product is purified by column chromatography to get the pure 3-cyanobenzene-1-sulfonyl chloride .


Molecular Structure Analysis

The InChI code for 3-(Cyanomethyl)benzene-1-sulfonyl chloride is 1S/C8H6ClNO2S/c9-13(11,12)8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2 . This compound has a structure with four π electrons delocalized over five carbon nuclei, the sixth carbon being saturated with sp3 -hybrid bonds .


Chemical Reactions Analysis

3-(Cyanomethyl)benzene-1-sulfonyl chloride is involved in electrophilic aromatic substitution reactions . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate .

Scientific Research Applications

Application in Chemical Synthesis

  • Summary of the Application: “3-(Cyanomethyl)benzene-1-sulfonyl chloride” is used in the synthesis of sulfonyl fluorides from sulfonates or sulfonic acids . Sulfonyl fluorides have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance .
  • Methods of Application or Experimental Procedures: A facile cascade process was developed for directly transforming the abundant and inexpensive sulfonates (or sulfonic acids) to the highly valuable sulfonyl fluorides . This new protocol features mild reaction conditions using readily available and easy-to-operate reagents .
  • Summary of Results or Outcomes: The protocol resulted in a diverse set of sulfonyl fluorides, facilitating the enrichment of the sulfonyl fluoride library . These sulfonyl fluorides have found remarkable utility as covalent probes in chemical biology, which enable the efficient targeting of active-site amino acid residues .

Application in Electrophilic Aromatic Substitution

  • Summary of the Application: “3-(Cyanomethyl)benzene-1-sulfonyl chloride” can be used in electrophilic aromatic substitution reactions . This is a common reaction in organic chemistry where an atom that is attached to an aromatic system (usually hydrogen) is replaced by an electrophile .
  • Methods of Application or Experimental Procedures: The reaction involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
  • Summary of Results or Outcomes: The result of this reaction is a substitution product of benzene .

Application in Preparation of Sulfonamides and Sulfonate Esters

  • Summary of the Application: “3-(Cyanomethyl)benzene-1-sulfonyl chloride” can be used to prepare sulfonamides and sulfonate esters . These compounds have various applications in the field of pharmaceuticals and organic synthesis .
  • Methods of Application or Experimental Procedures: The compound reacts with compounds containing reactive N-H and O-H bonds to form sulfonamides and sulfonate esters respectively .
  • Summary of Results or Outcomes: The result of this reaction is the formation of sulfonamides and sulfonate esters .

Application in Continuous Flow Synthesis

  • Summary of the Application: “3-(Cyanomethyl)benzene-1-sulfonyl chloride” can be used in a continuous flow protocol for the synthesis of sulfonyl chlorides from disulfides and thiols . This method uses 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination .
  • Methods of Application or Experimental Procedures: The reaction involves the use of a small reactor volume (639 μL) and short residence time (41 s), which affords a very high space–time yield (6.7 kg L −1 h −1) for the model system . The successful operation within a continuous flow environment enabled exquisite control over the reaction parameters, and improved the inherent safety of the process by circumventing thermal runaway .
  • Summary of Results or Outcomes: The optimal conditions were applied to react aliphatic and aromatic disulfides and thiols to their corresponding sulfonyl chlorides in good yields .

Safety And Hazards

The compound is classified as dangerous with hazard statements H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(cyanomethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S/c9-13(11,12)8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVGOWVIEWCNEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyanomethyl)benzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Cyanomethyl)benzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
3-(Cyanomethyl)benzene-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
3-(Cyanomethyl)benzene-1-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
3-(Cyanomethyl)benzene-1-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
3-(Cyanomethyl)benzene-1-sulfonyl chloride
Reactant of Route 6
3-(Cyanomethyl)benzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.